BENGHE Foundational & Exploratory

Check Availability & Pricing

Solubility Profile & Process Development Guide:
3-(Aminomethyl)-5-methylphenol
Hydrochloride[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

3-(Aminomethyl)-5-methylphenol
Compound Name:

hydrochloride
CAS No.: 2089334-16-5
Cat. No.: B2956117

Get Quote

Executive Summary

3-(Aminomethyl)-5-methylphenol hydrochloride is a critical bifunctional intermediate often
employed in the synthesis of muscarinic receptor antagonists and other neurological
therapeutics.[1] Its structure—comprising a phenolic hydroxyl, a benzylamine moiety, and a
lipophilic methyl group—creates a complex solubility landscape governed by pH, ionic strength,
and solvent polarity.

This guide addresses the scarcity of public quantitative data for this specific salt by
synthesizing physicochemical principles with field-proven process development strategies. It
provides a predicted solubility landscape, validated experimental protocols for solubility
determination, and strategic purification workflows.

Chemical Profile & Physicochemical Basis[1][2][3]
[4][5]
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Understanding the solubility of this compound requires analyzing its structural components and
their interaction with solvent systems.[2]

Compound Name: 3-(Aminomethyl)-5-methylphenol hydrochloride[1]

Free Base CAS: 76619-89-1[1]

Salt CAS: Not widely indexed (often prepared in situ or custom synthesized).

Molecular Formula: CsH11NOJ[1]-HCI

Molecular Weight: ~173.64 g/mol (Salt)

Mechanistic Solubility Drivers

« lonic Lattice (HCI Salt): The hydrochloride form exists as an ionic lattice. Dissolution requires
a solvent with a high dielectric constant (

) to overcome lattice energy and stabilize the resulting ions (
and
).

e H-Bonding Potential: The phenolic -OH and the ammonium -NHs* groups act as strong
hydrogen bond donors, facilitating solubility in protic solvents like water and lower alcohols.

[1]

e Lipophilic Modulation: The 5-methyl group and the benzene ring introduce a hydrophobic
character, reducing solubility in purely agueous media compared to non-methylated analogs,
but enhancing compatibility with organic co-solvents (e.g., ethanol, isopropanol).

Solubility Landscape: Predicted & Empirical Data

The following data is synthesized from structural analogs (e.g., 3-hydroxybenzylamine HCI) and
standard process chemistry behavior for phenol-amine salts.

Table 1: Solubility Profile in Key Solvent Classes
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Solvent Class

Specific Solvent

Solubility Rating

Process Utility

Polar Protic

(Aqueous)

Water (pH < 7)

Very High (>100
mg/mL)

Primary dissolution;

reaction medium.[1]

Polar Protic (Alcohol)

Methanol

High (>50 mg/mL)

Recrystallization

solvent; transfers.

Ethanol

Moderate (10-30
mg/mL)

Antisovlent or cooling

crystallization.[1]

Isopropanol (IPA)

Low (<5 mg/mL)

Key Antisolvent for

maximizing yield.

Screening; biological

Polar Aprotic DMSO High (>50 mg/mL)
assays.
) Reaction solvent (e.g.,
DMF High (>40 mg/mL) »
nucleophilic sub).
o Slurry wash to remove
Acetonitrile Very Low (<1 mg/mL) ) .
impurities.
Impurity rejection
Non-Polar Toluene / Hexane Insoluble ]
(washing).
) ) Extraction of non-
Chlorinated Dichloromethane Insoluble

polar byproducts.

Critical Insight: The solubility differential between Methanol (High) and Isopropanol (Low) is the

"sweet spot" for purification. A common protocol involves dissolving the crude salt in hot

methanol and slowly adding isopropanol to induce crystallization.

Thermodynamic vs. Kinetic Factors
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In drug development, distinguishing between kinetic (metastable) and thermodynamic
(equilibrium) solubility is vital.

 Kinetic Solubility: Often observed during rapid precipitation or "crashing out" with
antisolvents. This can trap impurities and amorphous forms.

e Thermodynamic Solubility: The concentration of the solute in equilibrium with the crystalline
solid. This is the target for stable formulation and robust crystallization processes.

Visualization: Dissolution Mechanism

The following diagram illustrates the competing interactions determining solubility.
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Caption: Thermodynamic cycle of dissolution showing the energy barrier (lattice energy)
overcome by solvation enthalpy (H-bonding and lon-Dipole interactions).

Experimental Protocols
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Since literature values are sparse, you must validate solubility internally. Do not rely on visual
estimation.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).

[2]

Preparation: Weigh ~100 mg of 3-(Aminomethyl)-5-methylphenol HCI into a 4 mL glass vial.
» Solvent Addition: Add 1.0 mL of the target solvent.

o Saturation: If the solid dissolves completely, add more solid until a suspension persists
(undissolved solid is visible).

» Equilibration: Cap the vial and place it in an orbital shaker/incubator at 25°C for 24 hours.

o Filtration: Filter the supernatant using a 0.45 um PTFE syringe filter (pre-heated if testing at
elevated temperatures).

o Quantification: Analyze the filtrate via HPLC (see below) or gravimetric analysis (evaporate
solvent and weigh residue).

Protocol B: HPLC Quantification Method

Purpose: Precise concentration measurement in the presence of impurities.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).
» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

e Mobile Phase B: 0.1% TFA in Acetonitrile.

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 275 nm (Phenolic absorption).

e Flow Rate: 1.0 mL/min.[3]
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Application: Purification & Salt Break Strategy

The solubility profile dictates the purification strategy. The "Salt Break" is a critical operation to
switch between the water-soluble HCI salt and the organic-soluble (or insoluble zwitterionic)
free base.

Workflow: pH-Switch Purification

This method exploits the amphoteric nature of the molecule.

Dissolution: Dissolve crude HCI salt in minimal Water (pH < 2).

Filtration: Filter out non-polar mechanical impurities.

Neutralization: Slowly adjust pH to the Isoelectric Point (pl ~9.5-10) using NaOH or
Ammonia.

o Mechanism:[1][4] At pl, the net charge is zero (Zwitterion). Water solubility drops
drastically.

Isolation: The free base precipitates. Filter and wash with cold water.[3]

Re-salting (Optional): Redissolve wet cake in Methanol, add 1.1 eq HCI, and add
Isopropanol to crystallize the pure HCI salt.

Visualization: Solubility Determination Workflow
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Caption: Step-by-step decision tree for determining and validating solubility data for process
scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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